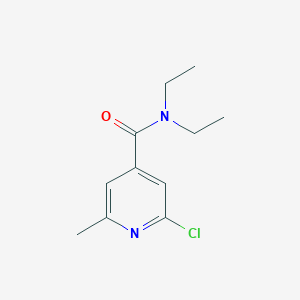
2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide is a chemical compound belonging to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom, two ethyl groups, and a methyl group attached to the pyridine ring, along with a carboxamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide typically involves multiple steps starting from pyridine or its derivatives. One common method is the chlorination of N,N-diethyl-6-methylpyridine-4-carboxamide. The reaction conditions usually require the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography or recrystallization are often employed to achieve the desired product quality.
化学反应分析
Types of Reactions: 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxylic acid.
Reduction: 2-Chloro-N,N-diethyl-6-methylpyridine-4-amine.
Substitution: 2-Hydroxy-N,N-diethyl-6-methylpyridine-4-carboxamide or 2-Amino-N,N-diethyl-6-methylpyridine-4-carboxamide.
科学研究应用
2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the interaction of pyridine derivatives with biological molecules.
Medicine: It may be explored for its potential pharmacological properties, such as antimicrobial or anti-inflammatory activities.
Industry: It can be utilized in the development of new materials or as a building block in the synthesis of agrochemicals.
作用机制
The mechanism by which 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
相似化合物的比较
2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide
2-Chloro-N,N-dimethyl-6-methylpyridine-4-carboxamide
2-Chloro-N,N-diethylpyridine-4-carboxamide
Uniqueness: 2-Chloro-N,N-diethyl-6-methylpyridine-4-carboxamide is unique due to its specific combination of substituents on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Would you like to know more about any specific aspect of this compound?
属性
IUPAC Name |
2-chloro-N,N-diethyl-6-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-4-14(5-2)11(15)9-6-8(3)13-10(12)7-9/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWQBDCRVZDZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














